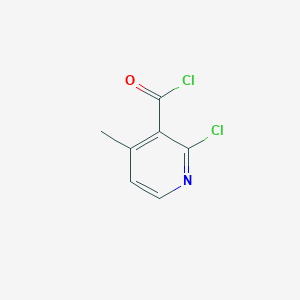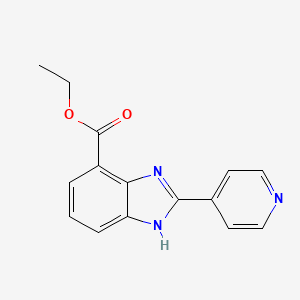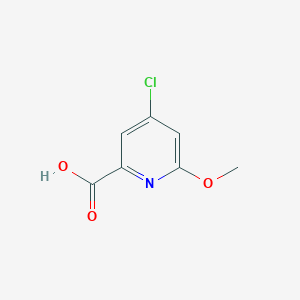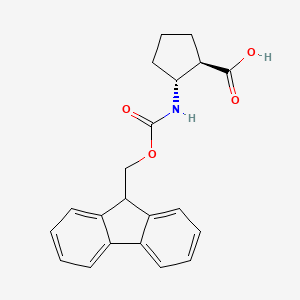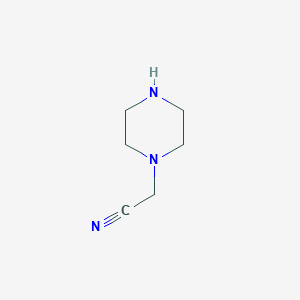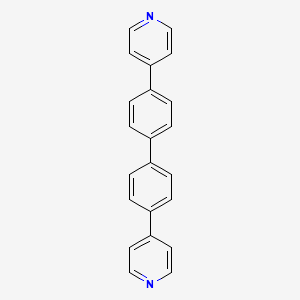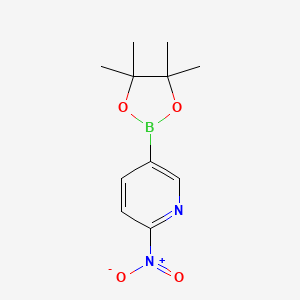
2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
“2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the empirical formula C11H15BN2O4 . It’s an organic intermediate with borate and sulfonamide groups .
Molecular Structure Analysis
The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
The compound can be involved in various transformation processes due to its high stability, low toxicity, and high reactivity . It’s an important intermediate in organic synthesis .Physical And Chemical Properties Analysis
The compound is solid in form and has a melting point of 155-159 °C . Its molecular weight is 250.06 .Scientific Research Applications
Molecular Structure and Chemical Reactivity
2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been utilized in various chemical reactions due to its structural specificity. For instance, Sopková-de Oliveira Santos et al. (2003) explored its structural differences compared to its regioisomer, emphasizing variations in the orientation of the dioxaborolane ring and bond angles in the BO(2) group. These structural nuances influence its chemical reactivity, particularly in Suzuki coupling reactions, highlighting its utility as a building block in organic synthesis (Sopková-de Oliveira Santos et al., 2003).
Synthesis and Crystal Structure Analysis
Further research by Huang et al. (2021) on boric acid ester intermediates with benzene rings, including compounds structurally similar to this compound, has provided insight into the synthesis, crystal structure, and physicochemical properties of such compounds. Their study showcased the use of density functional theory (DFT) and X-ray diffraction for structural and conformational analysis, underscoring the relevance of these compounds in advanced material science and organic chemistry (Huang et al., 2021).
Application in Radiochemistry
Kim and Choe (2020) demonstrated the high-yield synthesis of 18 F-RO948, a tau imaging radiopharmaceutical, using this compound in a Suzuki-Miyaura coupling reaction. This application underlines the compound's significance in developing diagnostic agents for neurodegenerative diseases, showcasing its versatility beyond basic chemical research (Kim & Choe, 2020).
Advanced Material Development
In the field of advanced materials, Fu et al. (2016) explored the efficient deboration reaction triggered by Schiff base substituents, using derivatives of this compound. This research highlighted its application in developing highly sensitive sensors for detecting hydrogen peroxide vapor, a key component in peroxide-based explosives. The study not only demonstrates the compound's role in synthetic organic chemistry but also its potential in creating innovative materials for security and environmental monitoring (Fu et al., 2016).
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .
Mode of Action
It’s known that boronic acids and their esters, such as pinacol esters, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group to a metal catalyst, which then undergoes a transmetalation process .
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions in which boronic esters participate can lead to the formation of biaryl compounds . These compounds are prevalent in various biochemical pathways and have significant roles in medicinal chemistry.
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (25006 g/mol) and predicted pKa (-2.60) , can influence its pharmacokinetic behavior.
Result of Action
The products of suzuki-miyaura cross-coupling reactions, which this compound can participate in, are often biologically active compounds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the stability and efficacy of the compound. For instance, the compound’s reactivity in Suzuki-Miyaura reactions can be affected by the choice of catalyst and base .
Safety and Hazards
Future Directions
The compound has a wide range of applications in pharmacy and biology . It can be used as enzyme inhibitors or specific ligand drugs . In addition, it can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
properties
IUPAC Name |
2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BN2O4/c1-10(2)11(3,4)18-12(17-10)8-5-6-9(13-7-8)14(15)16/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOFPCPNACMWHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584859 | |
| Record name | 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1073371-93-3 | |
| Record name | 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nitropyridine-5-boronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in the synthesis of the tau PET ligand RO948?
A1: this compound serves as a crucial building block in synthesizing the precursor for the tau PET radioligand [18F]RO948 ([18F]1) []. This compound participates in a Suzuki-Miyaura coupling reaction with 9-(4-methoxybenzyl)-9H-pyrrolo[2,3-b:4,5-c']dipyridin-2-yl trifluoromethanesulfonate (3), yielding a PMB-protected precursor (8) []. This precursor is then subjected to radiofluorination and deprotection to produce the desired [18F]RO948 [].
Q2: Why is a high-yield synthesis method for [18F]RO948 desirable?
A2: High-yield synthesis is particularly important for radiopharmaceuticals like [18F]RO948 due to the short half-life of the radioisotope (18F) []. Maximizing the yield at each step of the synthesis ensures that a greater proportion of the costly and time-sensitive radioisotope is incorporated into the final product []. This efficiency is crucial for research and potential clinical applications of tau PET imaging agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran]](/img/structure/B1316024.png)
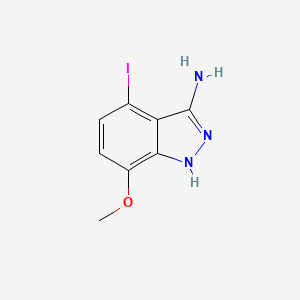

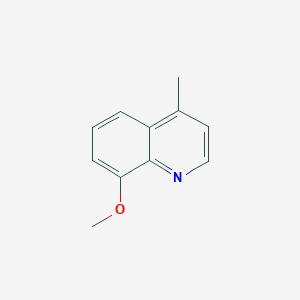


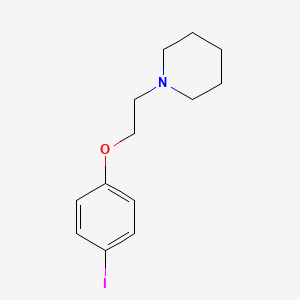
![Pyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B1316041.png)
